molecular formula C13H19ClF3N B1435421 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride CAS No. 1803584-22-6

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride

Cat. No. B1435421
M. Wt: 281.74 g/mol
InChI Key: QBKLVJMCDPKNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom. The specific arrangement of these atoms forms the unique structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The study by Sato et al. (2006) discusses trifluoromethylation at the α-position of α,β-unsaturated ketones, which is relevant for understanding the synthesis of compounds like 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride (Sato, Omote, Ando, & Kumadaki, 2006).
    • Jebas et al. (2013) focused on the synthesis and crystal structures of derivatives of butyrate and 1,3-dioxane, which can offer insights into the structural aspects of similar compounds (Jebas et al., 2013).
  • Analytical Methods :

    • Görog et al. (1983) describe ultraviolet spectrophotometric methods for alpha-ethyl benzhydrol derivatives, which may include compounds structurally similar to 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride (Görog, Rényei, & Lauko, 1983).
  • Application in Corrosion Inhibition :

    • Ghiaty et al. (2020) conducted an experimental and computational study on ecofriendly synthesized imine cationic surfactants, which can be correlated to the potential applications of similar compounds in corrosion inhibition (Ghiaty et al., 2020).
  • Pharmacological Studies :

    • Clark et al. (1979) investigated substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents, which may provide insights into the pharmacological applications of structurally similar compounds like 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride (Clark et al., 1979).

Safety And Hazards

While specific safety and hazard information for 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and exposure to eyes, skin, or clothing should be avoided .

properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N.ClH/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16;/h4-7,11H,8,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKLVJMCDPKNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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